

Application Notes and Protocols: JBJ-04-125-02 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

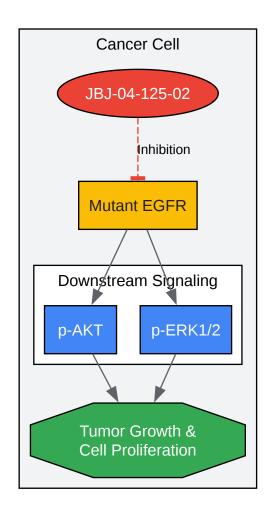
JBJ-04-125-02 is a potent and orally active allosteric inhibitor selective for mutant Epidermal Growth Factor Receptor (EGFR).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations resistant to other tyrosine kinase inhibitors (TKIs), such as the C797S mutation.[2][3] JBJ-04-125-02 binds to a distinct site from the ATP-binding pocket, allowing it to overcome resistance mechanisms that affect traditional ATP-competitive inhibitors.[4] These application notes provide detailed protocols for the use of JBJ-04-125-02 in mouse xenograft models, based on currently available preclinical data.

Mechanism of Action

JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor of EGFR.[5] Its primary target is the EGFR protein, and it has shown high potency against the EGFRL858R/T790M mutation with an IC50 of 0.26 nM.[1][6] By binding to an allosteric site, **JBJ-04-125-02** inhibits EGFR signaling, leading to decreased phosphorylation of downstream effectors such as AKT and ERK1/2.[1][3] This inhibition of key signaling pathways ultimately results in the suppression of cancer cell proliferation and tumor growth.[1][3] Interestingly, its efficacy can be enhanced when used in combination with ATP-competitive EGFR inhibitors like osimertinib.[3][5]

Signaling Pathway Diagram





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Caption: EGFR signaling pathway inhibited by JBJ-04-125-02.

Quantitative Data Summary

The following table summarizes the dosages and administration routes for **JBJ-04-125-02** in preclinical mouse xenograft studies.



Parameter	Details	Cell Lines Used	Mouse Strain	Efficacy	Reference
Dosage	50 mg/kg	EGFRL858R/ T790M/C797 S GEM	C57BI/6	Marked tumor regression within 4 weeks.	[1][5]
100 mg/kg	H1975	Not Specified	Reduction in EGFR phosphorylati on.	[3][5][7]	
Administratio n	Oral gavage	H1975, EGFRL858R/ T790M/C797 S GEM	C57Bl/6, Not Specified	Effective tumor growth inhibition.	[1][5][7]
Schedule	Once daily	H1975, EGFRL858R/ T790M/C797 S GEM	C57Bl/6, Not Specified	Sustained anti-tumor activity.	[1][3][7]
Combination	25 mg/kg Osimertinib + 100 mg/kg JBJ-04-125- 02	H1975	Not Specified	Significantly smaller residual tumors compared to single agents.	[8]

Experimental Protocols Cell Culture and Preparation

 Cell Line Selection: Utilize human NSCLC cell lines with relevant EGFR mutations, such as H1975 (harboring L858R and T790M mutations) or Ba/F3 cells engineered to express specific EGFR mutations (e.g., L858R/T790M/C797S).[3][4]



- Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for H1975)
 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
- Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

Mouse Xenograft Model Establishment

- Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice) of 6-8 weeks of age.[4]
- Tumor Cell Implantation:
 - Resuspend the harvested cancer cells in a 1:1 mixture of sterile PBS or serum-free media and Matrigel®.[4]
 - $\circ~$ Subcutaneously inject 5 x 106 to 10 x 106 cells in a volume of 100-200 μL into the flank of each mouse.[4]
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Width2 x Length) / 2.
 - Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm3.

JBJ-04-125-02 Administration

• Formulation:



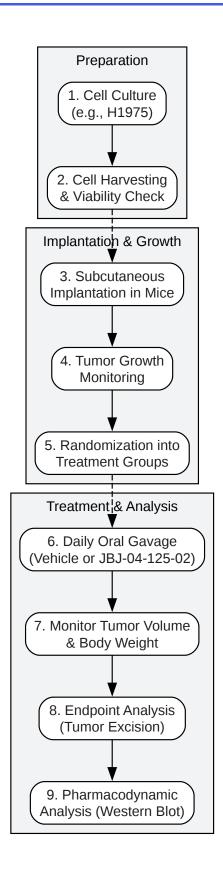
- Prepare a homogenous suspension of JBJ-04-125-02 in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution containing DMSO, PEG300, Tween80, and water.[5]
- For a 5 mg/mL suspension in CMC-Na, add 5 mg of JBJ-04-125-02 to 1 mL of CMC-Na solution and mix thoroughly.[5]
- Dosing and Administration:
 - Administer JBJ-04-125-02 at a dose of 50 mg/kg or 100 mg/kg via oral gavage.[1][5]
 - The treatment schedule is typically once daily.[1][7]
 - The control group should receive the vehicle only.
- Treatment Duration: Continue treatment for a predetermined period, for example, 28 to 35 days, or until tumor volume in the control group reaches a predefined endpoint.[7][8]

Efficacy Evaluation

- Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The
 primary endpoint is often the inhibition of tumor growth in the treated groups compared to the
 control group.
- Body Weight: Monitor and record the body weight of the mice regularly as an indicator of toxicity.
- · Pharmacodynamic Analysis:
 - At the end of the study, or at specific time points, euthanize a subset of mice (e.g., 3 hours after the last dose).[3][7]
 - Excise the tumors and prepare tissue lysates for Western blot analysis to assess the phosphorylation status of EGFR and its downstream targets, AKT and ERK1/2.[3][7]

Experimental Workflow Diagram





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Caption: Mouse xenograft experimental workflow for **JBJ-04-125-02**.



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